molecular formula C21H25N7O2 B11148275 2-({4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one

2-({4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one

Cat. No.: B11148275
M. Wt: 407.5 g/mol
InChI Key: KUPMLRDXZDQNHX-UHFFFAOYSA-N
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Description

2-({4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate.

    Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached via amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Quinazolinone N-oxides.

    Reduction: Alcohol derivatives of the quinazolinone core.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-({4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Another EGFR inhibitor with applications in cancer therapy.

Uniqueness

2-({4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H25N7O2

Molecular Weight

407.5 g/mol

IUPAC Name

2-[[4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C21H25N7O2/c29-19(7-3-8-22-21-23-9-4-10-24-21)28-13-11-27(12-14-28)15-18-25-17-6-2-1-5-16(17)20(30)26-18/h1-2,4-6,9-10H,3,7-8,11-15H2,(H,22,23,24)(H,25,26,30)

InChI Key

KUPMLRDXZDQNHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C(=O)CCCNC4=NC=CC=N4

Origin of Product

United States

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